molecular formula C11H14N6 B14894676 2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile

2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile

Cat. No.: B14894676
M. Wt: 230.27 g/mol
InChI Key: AOOCBFZZPOKQQG-UHFFFAOYSA-N
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Description

2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-methyl-3-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propanenitrile

InChI

InChI=1S/C11H14N6/c1-8(4-12)6-16(2)10-9-5-15-17(3)11(9)14-7-13-10/h5,7-8H,6H2,1-3H3

InChI Key

AOOCBFZZPOKQQG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NC=NC2=C1C=NN2C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.